molecular formula C12H16N6O B2734861 2-(Piperidin-4-ylmethyl)-6-(1,2,4-triazol-1-yl)pyridazin-3-one CAS No. 2380179-60-0

2-(Piperidin-4-ylmethyl)-6-(1,2,4-triazol-1-yl)pyridazin-3-one

Cat. No. B2734861
CAS RN: 2380179-60-0
M. Wt: 260.301
InChI Key: AFDSGHPMGAMPPL-UHFFFAOYSA-N
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Description

2-(Piperidin-4-ylmethyl)-6-(1,2,4-triazol-1-yl)pyridazin-3-one, also known as P4TMP, is a novel chemical compound that has gained attention in the field of medicinal chemistry. It is a pyridazinone-based compound that exhibits potential as a therapeutic agent due to its unique structure and properties.

Scientific Research Applications

Synthesis and Pharmacological Applications

Piperidine derivatives, such as the compound , play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The compound could be used in the synthesis of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Antimicrobial Activity

A series of compounds similar to the one were synthesized and evaluated for their antimicrobial activity . These compounds showed significant antibacterial activity and moderate antifungal activity .

Molecular Modeling

The compound could be used in molecular modeling studies. For instance, a series of similar compounds were synthesized and their structures were characterized by spectral data . These compounds were further compared with structure-based investigations using docking studies .

Apoptosis Induction

Compounds similar to the one have been found to induce apoptosis in certain cell lines . This could potentially be used in cancer research and treatment.

Inhibition of Colony Formation

Some compounds similar to the one have been found to inhibit colony formation in certain cell lines in a concentration-dependent manner . This could be another potential application in cancer research.

High-Throughput Screening (HTS)

Compounds similar to the one could potentially be used in high-throughput screening (HTS) efforts to identify inhibitors of certain biological processes .

properties

IUPAC Name

2-(piperidin-4-ylmethyl)-6-(1,2,4-triazol-1-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O/c19-12-2-1-11(18-9-14-8-15-18)16-17(12)7-10-3-5-13-6-4-10/h1-2,8-10,13H,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDSGHPMGAMPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2C(=O)C=CC(=N2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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